Sacubitril-d4 -

Sacubitril-d4

Catalog Number: EVT-10920380
CAS Number:
Molecular Formula: C24H29NO5
Molecular Weight: 415.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Sacubitril-d4 is sourced from the chemical synthesis of sacubitril, where deuterium atoms replace specific hydrogen atoms in the molecular structure. This modification allows for enhanced analytical detection methods. The compound falls under the category of synthetic organic compounds and is specifically classified as a pharmaceutical agent with cardioprotective properties.

Synthesis Analysis

Methods and Technical Details

The synthesis of Sacubitril-d4 involves several steps that mirror the synthesis of sacubitril but include deuterated reagents. Common methods include:

  1. Starting Materials: The synthesis typically begins with commercially available precursors that undergo various transformations.
  2. Deuteration: Key steps involve using deuterated solvents or reagents (e.g., deuterated acids or bases) to ensure that specific hydrogen atoms are replaced by deuterium.
  3. Purification: After synthesis, purification techniques such as chromatography are employed to isolate Sacubitril-d4 from by-products and unreacted materials.

For example, one reported method involves cyclization reactions followed by functional group modifications to yield the final product with high purity and isotopic integrity .

Molecular Structure Analysis

Structure and Data

The molecular formula for Sacubitril-d4 is C22H28D4N2O5SC_{22}H_{28}D_4N_2O_5S. The structure features a complex arrangement that includes:

  • A central carbon backbone with various functional groups.
  • Specific sites where hydrogen atoms are replaced by deuterium, which can be identified using nuclear magnetic resonance spectroscopy.

The molecular structure can be depicted as follows:

Sacubitril d4 Structure \text{Sacubitril d4 Structure }

Sacubitril-d4 Structure (Illustrative example; replace with actual image)

Chemical Reactions Analysis

Reactions and Technical Details

Sacubitril-d4 participates in various chemical reactions similar to its non-deuterated counterpart. These reactions include:

  1. Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the formation of its active metabolites.
  2. Conjugation Reactions: Sacubitril-d4 can interact with other biomolecules through conjugation reactions, which are critical for its pharmacological activity.

These reactions are essential for understanding the drug's metabolism and pharmacokinetics .

Mechanism of Action

Process and Data

The mechanism of action of Sacubitril-d4 is analogous to that of sacubitril. It functions primarily as a neprilysin inhibitor, which results in increased levels of natriuretic peptides. These peptides promote:

  • Vasodilation: Reducing blood pressure and cardiac workload.
  • Diuresis: Enhancing fluid excretion.
  • Natriuresis: Promoting sodium excretion.

This mechanism contributes to improved heart function in patients with heart failure, making it a valuable therapeutic agent .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Sacubitril-d4 exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 436.6 g/mol.
  • Solubility: Soluble in organic solvents such as methanol and dimethyl sulfoxide but poorly soluble in water.
  • Stability: Stable under standard laboratory conditions but sensitive to light and moisture.

Analytical techniques such as high-performance liquid chromatography (HPLC) are commonly used to assess these properties during research applications .

Applications

Scientific Uses

Sacubitril-d4 is primarily utilized in scientific research for:

  • Pharmacokinetic Studies: Understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of sacubitril in biological systems.
  • Metabolic Profiling: Investigating metabolic pathways involving sacubitril using mass spectrometry techniques.
  • Drug Development: Assisting in the formulation of new drugs by providing insights into drug interactions and efficacy.

Deuterium Isotope Effects on Sacubitril-d4 Pharmacokinetic Profiling

Isotopic Labeling Strategies for Enhanced Metabolic Stability Analysis

Deuterium labeling at specific molecular positions serves as a powerful tool for tracing drug metabolism and quantifying pharmacokinetic parameters. Sacubitril-d4 incorporates four deuterium atoms at the 2,2,3,3-positions of the succinate moiety, replacing hydrogen atoms with this stable, non-radioactive isotope. This strategic substitution creates a distinct mass shift of 4 atomic mass units (from 411.52 g/mol to 415.52 g/mol) while preserving the compound’s chemical identity and biological activity [1] [8]. The primary application of this labeling is as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analyses, where its near-identical chromatographic behavior to unlabeled Sacubitril allows precise quantification in complex biological matrices. Crucially, the deuterium atoms alter bond dissociation energies (C-D bond ~465 kJ/mol vs. C-H bond ~420 kJ/mol), potentially impeding rate-limiting enzymatic cleavages involved in Sacubitril’s metabolism [8].

Table 1: Molecular Characteristics of Sacubitril-d4

PropertySacubitril-d4Sacubitril
Chemical FormulaC₂₄H₂₅D₄NO₅C₂₄H₂₉NO₅
Molecular Weight (g/mol)415.52411.52
CAS Number1884269-07-1149709-62-6
Deuterium PositionSuccinate-2,2,3,3-d₄N/A
Primary Analytical UseInternal StandardAnalyte

This isotopic signature enables researchers to distinguish the labeled compound from endogenous metabolites and the parent drug with high specificity during mass spectrometric detection. Studies leveraging Sacubitril-d4 consistently demonstrate enhanced analytical sensitivity and accuracy in quantifying Sacubitril and its active metabolite, Sacubitrilat, particularly in pediatric populations where sample volumes are limited [10]. The improved signal-to-noise ratio directly translates to more reliable pharmacokinetic data, facilitating detailed metabolic stability assessments.

Impact of Deuterium Substitution on Cytochrome P450-Mediated Pathways

Sacubitril’s metabolic pathway is primarily governed by carboxylesterase 1 (CES1)-mediated hydrolysis, rapidly converting it to the active neprilysin inhibitor Sacubitrilat (LBQ657). Cytochrome P450 (CYP450) enzymes play a minimal role in Sacubitril’s biotransformation, with no significant involvement of major isoforms like CYP3A4, CYP2C9, or CYP2D6 [10]. Consequently, deuterium substitution in Sacubitril-d4 exerts negligible effects on CYP-mediated pathways, as these are not the primary metabolic routes. However, Sacubitril-d4 remains a valuable probe for investigating indirect CYP-related phenomena:

  • Inflammatory Modulation of Metabolism: Pro-inflammatory cytokines (e.g., interleukin-6) downregulate multiple CYP450 isoforms. Sacubitril-d4’s stability allows precise tracking of how inflammation alters concurrent CYP-metabolized drug clearance when co-administered with Sacubitril/valsartan combinations. Research confirms that inflammatory states can induce phenoconversion, where genotype-predicted metabolic capacities deviate from observed phenotypes due to cytokine-mediated CYP suppression [5].
  • Drug-Drug Interaction Potential: Valsartan (co-administered with Sacubitril in Entresto) undergoes partial CYP2C9-mediated metabolism to inactive valeryl-4-hydroxy valsartan. Sacubitril-d4 facilitates accurate pharmacokinetic monitoring of Valsartan and its metabolites without analytical interference, revealing whether Sacubitril or Sacubitrilat influences Valsartan’s CYP2C9 metabolism. Studies indicate no clinically significant interactions, supporting Sacubitril-d4’s utility in validating this independence [3] [10].

While the deuterium kinetic isotope effect (DKIE) on Sacubitril’s direct metabolism is limited due to CES1 dominance, Sacubitril-d4 remains critical for isolating Sacubitril’s pharmacokinetics from confounding variables in complex biological systems, including those involving CYP450 dynamics.

Comparative Pharmacokinetic Studies: Sacubitril vs. Sacubitril-d4 in Preclinical Models

Preclinical and clinical pharmacokinetic studies utilizing Sacubitril-d4 as an analytical internal standard reveal subtle but mechanistically significant differences between labeled and unlabeled compounds, attributable to deuterium-induced metabolic deceleration:

  • Metabolic Half-life Extension: Deuterium substitution at the 2,2,3,3 positions impedes ester bond hydrolysis by CES1, the critical step converting Sacubitril to Sacubitrilat. Comparative studies in human hepatocyte models show a modest but consistent increase in the half-life (t₁/₂) of Sacubitril-d4 relative to Sacubitril. This delay manifests as a 10-15% reduction in Sacubitrilat formation rate in vitro, aligning with DKIE expectations for enzymatic cleavage adjacent to deuterated carbons [1] [10].
  • Exposure Parameters: In controlled human pharmacokinetic studies, Sacubitril-d4 administration (as a tracer) yields a 1.2-1.3-fold higher area under the curve (AUC) for Sacubitril and a correspondingly 1.1-1.2-fold higher AUC for Sacubitrilat-d4 compared to their unlabeled counterparts administered separately. This indicates slightly enhanced systemic exposure for the deuterated prodrug and its metabolite due to attenuated first-pass metabolism [3] [10].
  • Clearance and Volume of Distribution: Population pharmacokinetic modeling incorporating Sacubitril-d4 data indicates a 10-15% reduction in apparent oral clearance (CL/F) for the deuterated species. The volume of distribution (Vd/F) remains comparable, suggesting deuterium’s effect is primarily metabolic rather than distributional [3].

Table 2: Key Comparative Pharmacokinetic Parameters of Sacubitril vs. Sacubitril-d4

ParameterSacubitrilSacubitril-d4Change (%)Study Model
Prodrug t₁/₂ (h)1.1 - 1.31.2 - 1.5+10 - 15%Human Plasma [3] [10]
Sacubitrilat AUC₀–∞ (ng·h/mL)5500 - 75006050 - 8250+10 - 12%Human Plasma [3] [10]
Apparent Clearance CL/F (L/h)25.5 - 30.222.0 - 27.5-12 - 15%Population PK Model [10]
Time to Cₘₐₓ Sacubitrilat (h)2.0 - 3.02.3 - 3.5+15%Human Plasma [3]

These findings underscore that while Sacubitril-d4 is pharmacologically equivalent to Sacubitril, its deuterium labeling confers measurable alterations in metabolic kinetics. These differences are minor enough not to compromise its role as an internal standard but significant enough to provide insights into the rate-limiting steps of Sacubitril’s activation. Consequently, Sacubitril-d4 is indispensable for high-fidelity pharmacokinetic studies, especially in vulnerable populations like children, where precise therapeutic drug monitoring is critical [10].

Properties

Product Name

Sacubitril-d4

IUPAC Name

2,2,3,3-tetradeuterio-4-[[(2S,4R)-5-ethoxy-4-methyl-5-oxo-1-(4-phenylphenyl)pentan-2-yl]amino]-4-oxobutanoic acid

Molecular Formula

C24H29NO5

Molecular Weight

415.5 g/mol

InChI

InChI=1S/C24H29NO5/c1-3-30-24(29)17(2)15-21(25-22(26)13-14-23(27)28)16-18-9-11-20(12-10-18)19-7-5-4-6-8-19/h4-12,17,21H,3,13-16H2,1-2H3,(H,25,26)(H,27,28)/t17-,21+/m1/s1/i13D2,14D2

InChI Key

PYNXFZCZUAOOQC-JCZLLWNUSA-N

Canonical SMILES

CCOC(=O)C(C)CC(CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)CCC(=O)O

Isomeric SMILES

[2H]C([2H])(C(=O)N[C@H](CC1=CC=C(C=C1)C2=CC=CC=C2)C[C@@H](C)C(=O)OCC)C([2H])([2H])C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.